

# The chemical structure and synthesis pathway of UAMC-00050

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An In-depth Technical Guide on the Chemical Structure and Synthesis of UAMC-00050

#### Introduction

**UAMC-00050** is a potent, novel  $\alpha$ -aminophosphonate inhibitor of trypsin-like serine proteases, such as the urokinase plasminogen activator (uPA).[1][2] It has been identified as a promising lead compound for the therapeutic treatment of conditions like dry eye syndrome and ocular inflammation.[1][3][4] Developed at the University of Antwerp, this compound has undergone significant process development to optimize its synthesis for multigram scale production, which is essential for preclinical investigations.[1] This guide provides a detailed overview of its chemical structure, a comparative analysis of its synthesis pathways, quantitative data, and the experimental protocols involved.

#### **Chemical Structure of UAMC-00050**

**UAMC-00050** is characterized by an  $\alpha$ -aminophosphonate core, which mimics the structure of amino acids by replacing the carboxylic acid group with a phosphonate ester.[1] This structural feature is crucial for its inhibitory activity against serine proteases.

Chemical Formula: C33H36ClN6O7P[4]

Molecular Weight: 695.10 g/mol [3][4]

CAS Number: 2842774-51-8[4]



#### Structure:

• (Image of the chemical structure of **UAMC-00050** would be placed here in a real document) Figure 1. Chemical Structure of **UAMC-00050**.[1]

## **Synthesis Pathways of UAMC-00050**

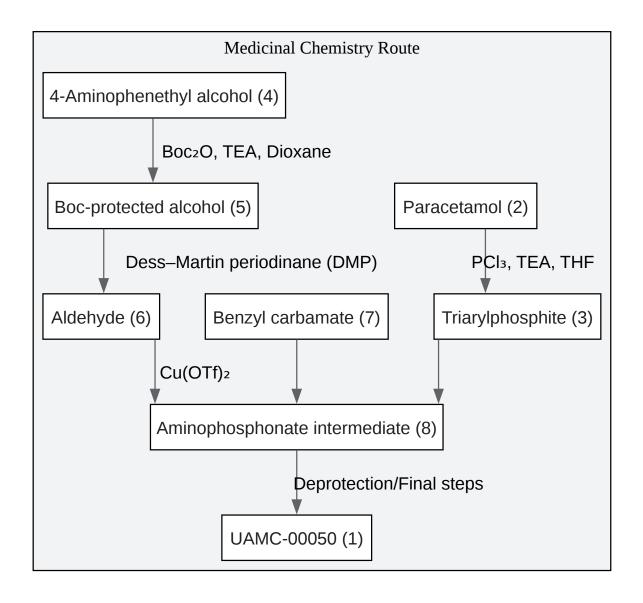
The synthesis of **UAMC-00050** has evolved from an initial medicinal chemistry route to a more efficient and scalable process development route. The improved route addresses several drawbacks of the original method, including low yields, the use of hazardous reagents, and environmental concerns, ultimately increasing the overall yield from 3% to 22%.[1]

#### **Original Medicinal Chemistry Route**

The initial route developed for laboratory-scale synthesis involved several steps but faced challenges in reproducibility and scalability, particularly in the key Birum–Oleksyszyn reaction.

[1]





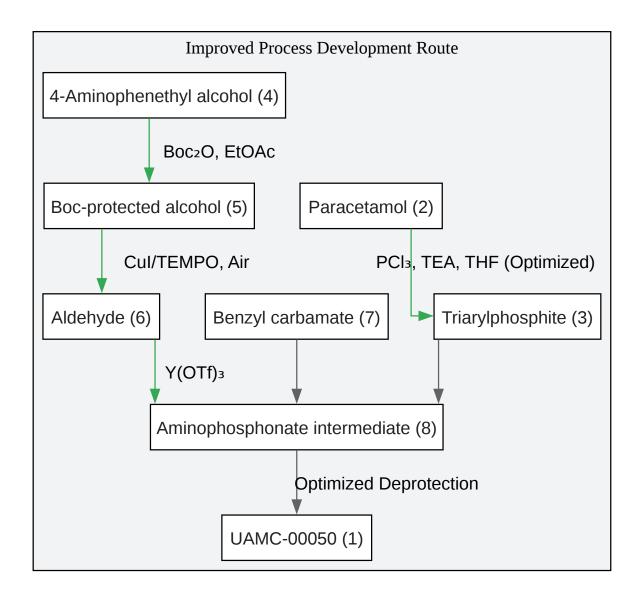
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Original medicinal chemistry synthesis pathway for **UAMC-00050**.

#### **Improved Process Development Route**

To enable multigram production, an optimized synthesis route was developed. This new pathway replaces hazardous reagents, avoids environmentally unfriendly solvents, and substitutes chromatographic purification with crystallization or filtration, leading to a significant increase in overall yield and purity.[1][5]





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Optimized process development synthesis pathway for UAMC-00050.

### **Quantitative Data Summary**

The optimization of the synthesis pathway resulted in significant improvements in yield and process efficiency. The following tables summarize the quantitative data for key steps in both the medicinal chemistry and the improved process development routes.

Table 1: Comparison of Reaction Yields



Reaction Step	Medicinal Chemistry Route Yield	Process Development Route Yield
Boc-Protection of Amine (4 → 5)	Not specified	95% (Isolated)
Oxidation of Alcohol (5 → 6)	Not specified	85% (Isolated)
Preparation of Triarylphosphite (2 → 3)	Not specified	98%
Birum–Oleksyszyn Reaction (6+7+3 → 8)	Bottleneck, low yield	70-75%
Overall Yield	3%	22%

Data extracted from Ceradini et al., 2022.[1]

Table 2: Purity and Analytical Data

Compound	Method	Purity
Triarylphosphite (3)	HPLC	92.3% AN
Aldehyde (6)	HPLC	99% AN (after bisulfite adduct purification)

<sup>\*</sup>AN: Area Normalized. Data from Ceradini et al., 2022.[1]

### **Experimental Protocols**

Detailed methodologies for the key improved steps are provided below, based on the optimized process development route.

#### **Boc-Protection of 4-Aminophenethyl alcohol (4)**

To a solution of 4-aminophenethyl alcohol (4) in ethyl acetate (EtOAc), 1.1 equivalents of ditert-butyl dicarbonate (Boc<sub>2</sub>O) are added. The reaction mixture is stirred at room temperature for 16 hours.[1] Upon completion, the solvent is evaporated under reduced pressure, and the



resulting crude product (5) is purified by slurry in a suitable solvent system to yield the pure product.

#### **Aerobic Oxidation of Alcohol (5) to Aldehyde (6)**

The Boc-protected alcohol (5) is subjected to aerobic oxidation using a catalytic system of Copper(I) iodide (CuI) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO). The reaction is performed in acetonitrile with ambient air serving as the oxidant.[1] For purification, the crude aldehyde is treated with sodium bisulfite (NaHSO<sub>3</sub>) to form the bisulfite adduct, which is separated by filtration. The pure aldehyde (6) is then liberated from the adduct.[1]

#### **Preparation of Triarylphosphite (3)**

Paracetamol (2) is rigorously dried under vacuum (5 mbar) for at least 24 hours to a water content of <0.030% (Karl Fischer titration).[1] In a flask under an argon atmosphere, the dried paracetamol is dissolved in anhydrous tetrahydrofuran (THF), and triethylamine (TEA) is added. The solution is cooled, and phosphorus trichloride (PCl<sub>3</sub>) is added dropwise. After the reaction is complete, the triethylammonium chloride salt is removed by filtration under argon. The THF is then removed under reduced pressure at 20–25 °C to prevent thermal decomposition, yielding the crude phosphite (3).[1]

## Three-Component Birum–Oleksyszyn Reaction (Formation of 8)

The aldehyde (6), benzyl carbamate (7), and the crude triarylphosphite (3) are combined in a one-pot reaction. The improved protocol utilizes yttrium triflate  $(Y(OTf)_3)$  as a more efficient catalyst compared to the original copper triflate.[1] This step is critical and its optimization was a key factor in improving the overall yield. The resulting  $\alpha$ -aminophosphonate intermediate (8) is purified via crystallization.

#### Conclusion

The development of **UAMC-00050** from a laboratory-scale compound to a candidate ready for preclinical trials showcases a successful process of chemical synthesis optimization. By systematically addressing the bottlenecks of the initial medicinal chemistry route—such as low yields, hazardous reagents, and purification challenges—a robust, scalable, and more environmentally friendly process was established.[1] This improved pathway not only secures a



reproducible supply of **UAMC-00050** for further research but also provides a valuable case study in sustainable pharmaceutical process development.

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